1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone
Overview
Description
1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heme Oxygenase Inhibition
1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone and its derivatives have been explored for their potential as selective inhibitors of heme oxygenases (HO-1 and HO-2). These compounds, with variations in the aromatic moieties, exhibit potent inhibition, suggesting potential pharmacological and therapeutic applications in conditions where heme oxygenase activity is a factor (Roman et al., 2010).
Antibacterial Activity
The antibacterial properties of compounds derived from this compound have been studied. These derivatives, through a series of chemical reactions, have shown efficacy against various gram-positive and gram-negative bacteria, highlighting their potential in addressing bacterial infections (Patel et al., 2011).
Anticancer Potential
Research into the synthesis of imidazo[2,1-b][1,3]thiazoles, derived from compounds like this compound, has shown promising anticancer properties. These compounds have demonstrated the ability to suppress the growth of kidney cancer cells, indicating potential for development into anticancer agents (Potikha et al., 2020).
Corrosion Inhibition
Imidazole derivatives, including those related to this compound, have been examined for their effectiveness in inhibiting corrosion of carbon steel in acid mediums. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Costa et al., 2021).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds, which have broad applications in medicinal chemistry and material science. These syntheses contribute to the development of new pharmaceuticals and materials with specific chemical properties (Adnan et al., 2014).
Properties
IUPAC Name |
1-(4-bromophenyl)-2-imidazol-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZCOVPVCBETSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30534525 | |
Record name | 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24155-30-4 | |
Record name | 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.